molecular formula C20H23N5O3 B2430785 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896070-93-2

3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Número de catálogo: B2430785
Número CAS: 896070-93-2
Peso molecular: 381.436
Clave InChI: UYQCHNUNEHJFMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound offered for research and development purposes. It belongs to a class of synthetic imidazo[2,1-f]purine-dione derivatives, which are of significant interest in medicinal chemistry and drug discovery for their potential as scaffold structures in the development of novel therapeutic agents . The structure features an 8-(o-tolyl) substitution, a pattern observed in other biologically relevant compounds within this chemical family, suggesting its utility as a key intermediate for structure-activity relationship (SAR) studies . The 3-hydroxypropyl chain may offer a site for further chemical modification, enhancing its versatility for synthetic applications. This product is strictly intended for laboratory research use by qualified professionals. It is not intended for diagnostic, therapeutic, or any human use. All information provided is for research reference only.

Propiedades

IUPAC Name

2-(3-hydroxypropyl)-4,7,8-trimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-8-5-6-9-15(12)24-13(2)14(3)25-16-17(21-19(24)25)22(4)20(28)23(18(16)27)10-7-11-26/h5-6,8-9,26H,7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQCHNUNEHJFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound is part of a broader class of imidazo[2,1-f]purines known for their diverse pharmacological profiles.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N4O3
  • Molecular Weight : 304.36 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : A study demonstrated that derivatives of imidazo[2,1-f]purines could act as potential antidepressants. These derivatives showed affinity for serotonin receptors (5-HT1A and 5-HT7) and were evaluated for phosphodiesterase (PDE) inhibitory activity. Specifically, one derivative exhibited significant antidepressant-like effects in the forced swim test (FST) in mice, outperforming traditional anxiolytics like diazepam .
  • Phosphodiesterase Inhibition : The compound has been identified as a weak inhibitor of phosphodiesterase types 4B and 10A. This inhibition is crucial as it relates to the modulation of cyclic nucleotide levels in cells, which can influence various signaling pathways associated with mood regulation and anxiety .

Study 1: Antidepressant Activity

In a pharmacological study involving various derivatives of imidazo[2,1-f]purines:

  • Objective : To evaluate the antidepressant potential of selected compounds.
  • Method : Mice were subjected to the forced swim test to assess their behavioral responses.
  • Findings : The compound with a specific arylpiperazine substitution demonstrated significant reductions in immobility time compared to controls. This suggests enhanced antidepressant-like activity .

Study 2: Serotonin Receptor Affinity

Another investigation focused on the receptor binding profiles:

  • Objective : To determine the affinity of the compound for serotonin receptors.
  • Method : Radiolabeled binding assays were performed.
  • Results : The compound showed notable binding affinity for both 5-HT1A and 5-HT7 receptors, indicating its potential role in modulating serotonergic signaling pathways relevant to mood disorders .

Data Summary Table

Biological ActivityObservationsReference
Antidepressant ActivitySignificant reduction in immobility time in FST
Serotonin Receptor AffinityHigh affinity for 5-HT1A and 5-HT7 receptors
PDE InhibitionWeak inhibition of PDE4B and PDE10A

Q & A

Q. What are the critical steps and considerations for synthesizing 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from purine derivatives. Key steps include:
  • Cyclization : Use acidic or basic conditions to form the imidazo[2,1-f]purine core .
  • Substitution reactions : Introduce the o-tolyl and hydroxypropyl groups via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 60–80°C) in solvents like dichloromethane or ethanol .
  • Purification : Employ column chromatography or preparative HPLC to isolate the compound (≥95% purity). Validate purity using HPLC with a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry. For example, the o-tolyl group’s aromatic protons appear as a multiplet in the 7.0–7.5 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 435.18) .
  • X-ray Crystallography : Resolve crystal structure to validate 3D conformation and hydrogen-bonding interactions .

Q. How do functional groups (e.g., hydroxypropyl, o-tolyl) influence the compound’s solubility and reactivity?

  • Methodological Answer :
  • Hydroxypropyl group : Enhances water solubility via hydrogen bonding. Test solubility in polar solvents (e.g., DMSO, water) using UV-Vis spectroscopy .
  • o-Tolyl group : Increases lipophilicity, affecting membrane permeability. Measure logP via shake-flask method or computational tools (e.g., ChemAxon) .
  • Reactivity : The imidazo[2,1-f]purine core undergoes oxidation with KMnO4_4 or reduction with NaBH4_4. Monitor reaction progress via TLC or LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity against specific targets (e.g., kinases, GPCRs)?

  • Methodological Answer :
  • Modify substituents : Replace the o-tolyl group with halogenated aryl rings (e.g., 3-chlorophenyl) to enhance receptor binding affinity. Synthesize analogs via Suzuki-Miyaura cross-coupling .
  • Assay design : Test analogs in kinase inhibition assays (e.g., ADP-Glo™) or GPCR-binding assays (e.g., cAMP accumulation). Compare IC50_{50} values to establish SAR trends .
  • Computational docking : Use AutoDock Vina to predict binding modes with targets like adenosine receptors. Validate with mutagenesis studies .

Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :
  • Controlled stability tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
  • Solubility reassessment : Use dynamic light scattering (DLS) to detect aggregation in aqueous solutions. Compare results with computational predictions (e.g., COSMO-RS) .
  • Cross-laboratory validation : Share samples with independent labs using standardized protocols (e.g., USP <711>) to confirm reproducibility .

Q. How can computational methods predict off-target interactions or metabolic pathways for this compound?

  • Methodological Answer :
  • Pharmacophore modeling : Build models in Schrödinger Phase to identify off-target kinases or cytochrome P450 enzymes .
  • Metabolic prediction : Use GLORYx or ADMET Predictor™ to simulate Phase I/II metabolism (e.g., hydroxylation at the hydroxypropyl group) .
  • Molecular dynamics (MD) simulations : Run 100-ns MD trajectories in GROMACS to assess binding stability with targets like PDE inhibitors .

Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?

  • Methodological Answer :
  • Standardized synthesis : Optimize reaction conditions (e.g., inert atmosphere, precise stoichiometry) to minimize impurities. Document deviations in reaction logs .
  • Bioactivity normalization : Include a reference compound (e.g., staurosporine for kinase assays) in each assay plate to control for inter-experimental variability .
  • Quality control (QC) : Implement LC-MS and 1^1H NMR for every batch. Reject batches with >2% impurity .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50} values across different studies?

  • Methodological Answer :
  • Assay conditions : Compare buffer composition (e.g., ATP concentration in kinase assays) and incubation times. Reproduce assays under identical conditions .
  • Cell line variability : Use isogenic cell lines (e.g., HEK293 vs. CHO) to test if genetic background affects results. Validate with primary cells .
  • Data normalization : Express IC50_{50} as a percentage of control response (e.g., DMSO-treated cells) to reduce plate-to-plate variation .

Q. What strategies validate conflicting computational predictions of the compound’s toxicity?

  • Methodological Answer :
  • In vitro toxicity assays : Test hepatotoxicity in HepG2 cells via MTT assay and compare with computational predictions (e.g., ProTox-II) .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., oxidative stress, apoptosis) .
  • Meta-analysis : Aggregate data from public databases (e.g., ChEMBL) to identify consensus toxicity profiles .

Methodological Optimization

Q. How to improve yield in large-scale synthesis without compromising purity?

  • Methodological Answer :
  • Continuous flow chemistry : Use microreactors to enhance heat/mass transfer and reduce side reactions .
  • Catalyst optimization : Screen palladium catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2) for Suzuki-Miyaura coupling to improve efficiency .
  • In-line purification : Integrate flash chromatography with automated fraction collection to maintain ≥95% purity at scale .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.